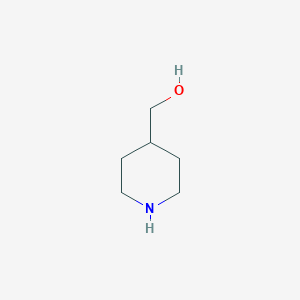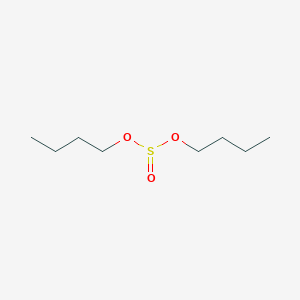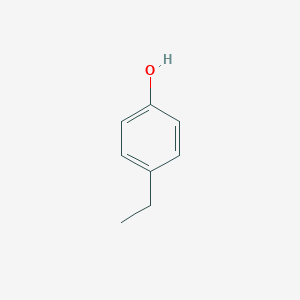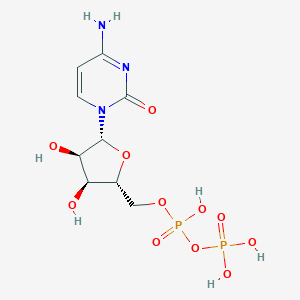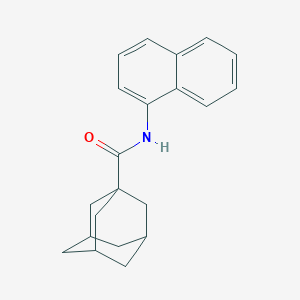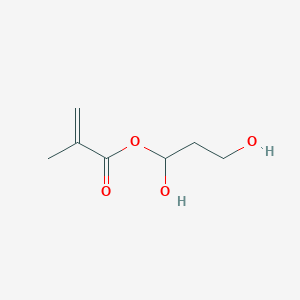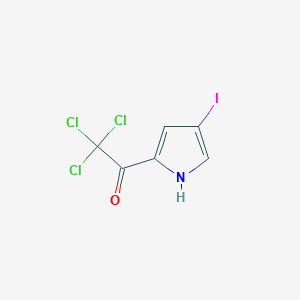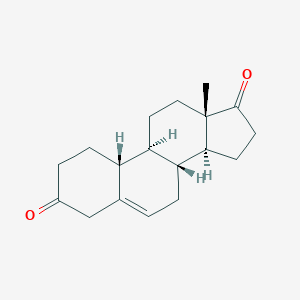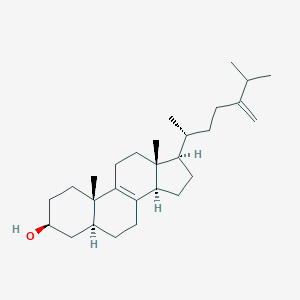
Fécostérol
Vue d'ensemble
Description
Fecosterol is a naturally occurring steroid found in the human body and in some plant species. It is a major component of the body's cholesterol metabolism, and is essential for cell membrane formation and other physiological processes. It has been studied extensively in recent years due to its potential therapeutic applications and its ability to act as a precursor for the synthesis of other steroid hormones.
Applications De Recherche Scientifique
Caractérisation de la voie de biosynthèse de l'ergostérol
Le fécostérol est un intermédiaire dans la voie de biosynthèse de l'ergostérol, qui est essentielle au maintien de l'intégrité de la membrane cellulaire des champignons. Des recherches se sont concentrées sur la caractérisation de cette voie dans la famille des Ceratocystidaceae, où le rôle du this compound a été étudié à l'aide de données génomiques et d'approches de bio-informatique . La compréhension de cette voie est essentielle pour la gestion des agents pathogènes fongiques, car elle peut conduire au développement de fongicides ciblant la synthèse de l'ergostérol.
Processus de fermentation du vin
Dans l'industrie vinicole, le this compound est étudié pour son impact sur la viabilité des cellules de levure pendant la fermentation du vin blanc. Les levures, dans des conditions de stress telles que le stress éthanolique et la carence en stérols, ont besoin de stérols comme le this compound pour maintenir la fonctionnalité de la membrane cellulaire, ce qui est essentiel pour éviter les fermentations lentes et bloquées .
Thermotolérance de la levure
Le this compound a été impliqué dans la thermotolérance de la levure. Modifier la composition en stérols de l'ergostérol au this compound dans les cellules de levure peut améliorer leur capacité à résister à des températures plus élevées. Ceci est étudié en utilisant des approches d'expression génique à l'échelle du génome et d'analyse du flux métabolique .
Orientations Futures
Future research should focus on understanding the role of Fecosterol in various biological processes and its potential applications. For example, research has shown that altering the sterol composition of yeast can increase their thermotolerance, suggesting potential industrial applications . Further studies are needed to fully understand the implications of these findings.
Mécanisme D'action
Target of Action
Fecosterol primarily targets the ergosterol biosynthesis pathway in fungi . Ergosterol is an essential component of the fungal cell membrane, and its biosynthesis is crucial for fungal growth and survival .
Mode of Action
Fecosterol interacts with the enzymes involved in the ergosterol biosynthesis pathway . Specifically, it inhibits the conversion of 14α-methyl fecosterol to 14α-methyl-3,6-diol . This inhibition disrupts the normal biosynthesis of ergosterol, leading to alterations in the fungal cell membrane .
Biochemical Pathways
The primary biochemical pathway affected by fecosterol is the ergosterol biosynthesis pathway . This pathway is responsible for the production of ergosterol, a major sterol in the fungal cell membrane . By inhibiting a key step in this pathway, fecosterol disrupts the normal synthesis of ergosterol, leading to changes in the structure and function of the fungal cell membrane .
Pharmacokinetics
Like other antifungal agents that target the ergosterol biosynthesis pathway, fecosterol likely has specific pharmacokinetic properties that influence its bioavailability and efficacy .
Result of Action
The primary result of fecosterol’s action is the disruption of the fungal cell membrane due to altered ergosterol biosynthesis . This can lead to impaired fungal growth and survival, making fecosterol a potential antifungal agent .
Action Environment
The action of fecosterol can be influenced by various environmental factors. For instance, the presence of other antifungal agents can potentially enhance the efficacy of fecosterol . .
Analyse Biochimique
Biochemical Properties
Fecosterol plays a significant role in biochemical reactions. It is synthesized from zymosterol by the enzyme C-24 sterol methyltransferase, encoded by the ERG6 gene . This conversion is a key step in the ergosterol biosynthetic pathway .
Cellular Effects
The production of fecosterol and its subsequent conversion into other sterols is vital for the proper functioning of yeast cells . Sterols, including fecosterol, mediate the permeability and fluidity of the plasma membrane and influence the activities of membrane-bound proteins .
Molecular Mechanism
The molecular mechanism of fecosterol involves its conversion from zymosterol by the enzyme C-24 sterol methyltransferase . This enzyme-catalyzed reaction is a crucial step in the ergosterol biosynthetic pathway, influencing the production of ergosterol and other sterols .
Temporal Effects in Laboratory Settings
The stability and degradation of fecosterol would be expected to follow similar patterns to those of other sterols in the ergosterol biosynthetic pathway .
Metabolic Pathways
Fecosterol is involved in the ergosterol biosynthetic pathway, a crucial metabolic pathway in yeast . This pathway involves several enzymes and cofactors, and fecosterol’s production is a key step in the pathway .
Transport and Distribution
Sterols, including fecosterol, are known to be crucial components of cell membranes .
Subcellular Localization
The subcellular localization of fecosterol is likely to be within the cell membrane, given its role as a sterol. Sterols are crucial components of cell membranes, influencing their permeability and fluidity .
Propriétés
IUPAC Name |
(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h18,20-22,24-25,29H,3,7-17H2,1-2,4-6H3/t20-,21+,22+,24-,25+,27+,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQKYSPHBZMASJ-QKPORZECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90199553 | |
| Record name | Fecosterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90199553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
516-86-9 | |
| Record name | Fecosterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=516-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fecosterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fecosterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90199553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FECOSTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48A2TY6K38 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Amino-3-cyano-4-iodo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole](/img/structure/B45687.png)

